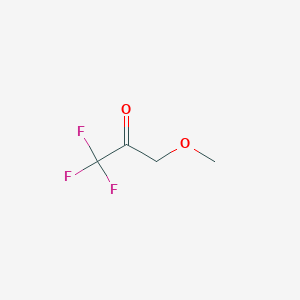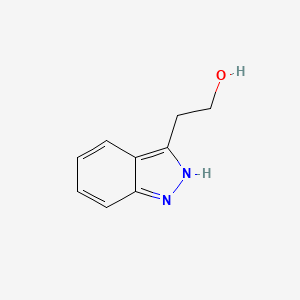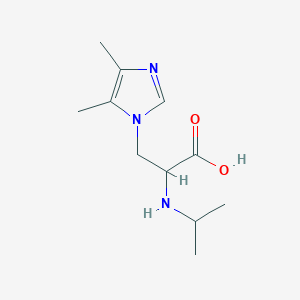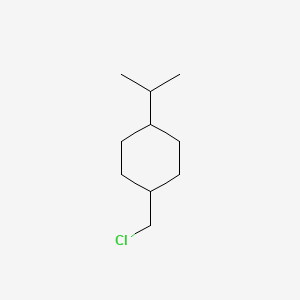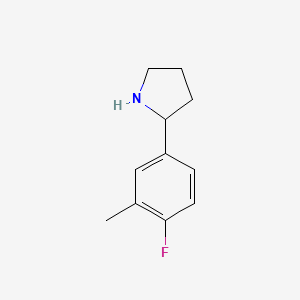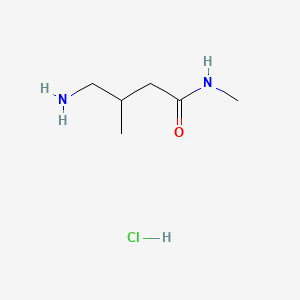
1-(3-Butyn-1-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a but-3-yn-1-yl group attached to the first nitrogen atom of the pyrazole ring and an amine group at the fourth position. The presence of the alkyne group (but-3-yn-1-yl) imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(but-3-yn-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing its utility in biochemical studies.
Comparison with Similar Compounds
3-butyn-1-ol: An alkyne alcohol with similar reactivity but different functional groups.
1-(but-3-yn-1-yl)pyrrolidine: A pyrrolidine derivative with an alkyne group.
but-3-yn-1-ylbenzene: An aromatic compound with an alkyne group.
Uniqueness: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the alkyne group, which imparts distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-but-3-ynylpyrazol-4-amine |
InChI |
InChI=1S/C7H9N3/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4,8H2 |
InChI Key |
IVIOOGNRMGDBCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
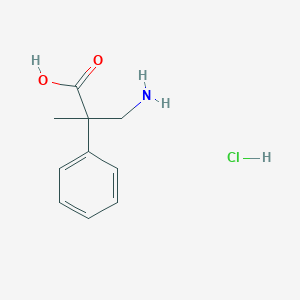
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)

